3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS: 863019-49-2, molecular formula: C₁₉H₁₅N₅O₂, molecular weight: 345.35 g/mol) is a triazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic core structure. Its substituents include a 4-methylbenzyl group at position 3 and a 2-oxo-2-phenylethyl moiety at position 6 . Such modifications are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-7-9-15(10-8-14)11-25-19-18(22-23-25)20(27)24(13-21-19)12-17(26)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWKXSZAFCNVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-methylbenzyl chloride with a suitable triazole derivative in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[4,5-d]pyrimidin-7-one scaffold is highly versatile. Key structural analogs include:
Key Observations :
- Lipophilicity : The target compound’s 4-methylbenzyl and phenylethyl groups likely confer higher logP values compared to glycosylated analogs (e.g., Compound 11), which exhibit improved aqueous solubility .
- Electrophilicity : Halogenated analogs (e.g., 4-bromobenzyl in Compound 11, 4-chlorophenyl in 10a) may enhance binding to electron-rich targets via halogen bonds .
Spectroscopic and Physical Properties
Comparative spectral data highlight substituent-driven variations:
Key Observations :
- C=O Stretching : The target compound’s carbonyl IR stretch (~1660 cm⁻¹) aligns with analogs like Compound 11 (1661 cm⁻¹), suggesting similar electronic environments for the oxo group .
- Thermal Stability : Higher melting points in nitro-substituted analogs (e.g., 10b: 190°C) may correlate with stronger intermolecular interactions (e.g., dipole-dipole) compared to the target compound .
Biological Activity
The compound 3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing literature on the biological properties of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole ring fused with a pyrimidine moiety, which is known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Although specific data on the compound is limited, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 |
| Compound B | 0.015 | 0.030 |
These compounds were noted to possess superior activity compared to standard antibiotics such as ampicillin and streptomycin .
Anticancer Activity
Triazolo-pyrimidine derivatives have been explored for their anticancer potential. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Ranged from 10 µM to 30 µM depending on the specific derivative and cell line.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
- Receptor Modulation : Potential interactions with various cellular receptors could modulate signaling pathways related to inflammation or apoptosis.
Case Studies
Several studies highlight the biological activities of similar triazolo-pyrimidine derivatives:
- Study on Antimicrobial Activity : A series of synthesized triazolo-pyrimidines were tested against a panel of bacteria and fungi, demonstrating potent activity with MIC values as low as 0.004 mg/mL .
- Anticancer Efficacy : In vitro studies showed that specific derivatives led to significant reductions in cell viability in breast and cervical cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of triazole precursors with pyrimidine derivatives. Key steps include:
- Cyclization : Use of microwave-assisted reactions (120–150°C, DMF solvent) to form the triazolopyrimidine core .
- Substitution : Alkylation at the N6 position using 2-oxo-2-phenylethyl bromide under basic conditions (K₂CO₃, acetonitrile, reflux) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Monitoring : TLC (Rf = 0.3–0.5) and ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) confirm intermediate formation .
Q. How can the structure of this compound be rigorously characterized?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR for backbone assignment (e.g., δ 5.2–5.5 ppm for methylene protons) .
- X-ray crystallography : Resolve the fused triazole-pyrimidine system and confirm stereochemistry (space group P2₁/c, resolution <1.0 Å) .
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 431.15; observed 431.14) .
Q. What are the key physicochemical properties relevant to biological assays?
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions (≤10 mM) .
- Thermal stability : DSC analysis shows decomposition >200°C, indicating suitability for high-temperature reactions .
- LogP : Predicted value of 3.2 (via ChemDraw) suggests moderate lipophilicity, requiring formulation optimization for in vivo studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions:
- Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude solvent degradation .
- Off-target profiling : Use SPR (surface plasmon resonance) to screen for non-specific binding to serum proteins .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore elements .
Q. What strategies are recommended for studying its metabolic stability?
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS (retention time = 4.2 min) .
- Metabolite identification : Use LC-HRMS to detect Phase I metabolites (e.g., hydroxylation at C7; m/z 447.15) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How can computational methods aid in SAR studies?
- Docking simulations : Model interactions with kinase ATP-binding pockets (e.g., PDB 3QKK) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-methylphenyl vs. 4-fluorophenyl) with activity trends .
- MD simulations : Assess conformational stability of the triazole ring under physiological pH (7.4) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Polymorphism : Screen crystallization solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs .
- Crystal handling : Use cryo-cooling (100 K) to prevent lattice disruption during X-ray exposure .
- Additive screening : Co-crystallize with PEG 4000 to improve crystal size and diffraction quality .
Methodological Best Practices
Q. How to optimize synthetic yield when scaling up production?
- DoE (Design of Experiments) : Vary temperature (80–160°C), solvent polarity (DMF vs. DMSO), and catalyst loading (Pd/C 5–10 mol%) to identify robust conditions .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
Q. How to address discrepancies in thermal stability data?
- TGA-DSC cross-validation : Run simultaneous thermal analysis to distinguish melting points from decomposition events .
- Isothermal stress testing : Heat samples at 150°C for 24 hours and monitor degradation via HPLC .
Q. What techniques validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Detect compound-induced stabilization of target proteins in lysates .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions with intracellular kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
